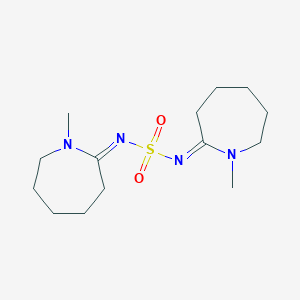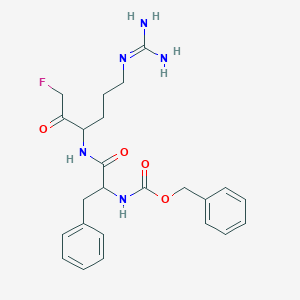![molecular formula C19H21ClFN3O B237667 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound was first discovered by Cephalon Inc., and its chemical structure was elucidated in 1997.
作用機序
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of JNK, a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stress stimuli, such as oxidative stress, inflammation, and DNA damage, and plays a critical role in the regulation of cell survival and death. By inhibiting JNK, this compound can prevent the activation of downstream signaling pathways that lead to cell death and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative diseases. It has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein in Parkinson's disease, and beta-amyloid in Alzheimer's disease. It also reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its selectivity for JNK, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of JNK in various diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent JNK inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound in combination with other therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various signaling pathways.
合成法
The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 3-chloro-2-fluoroaniline with 4-ethylpiperazine, followed by the introduction of a benzamide moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学的研究の応用
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
特性
分子式 |
C19H21ClFN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H21ClFN3O/c1-2-23-10-12-24(13-11-23)18-15(20)7-5-9-17(18)22-19(25)14-6-3-4-8-16(14)21/h3-9H,2,10-13H2,1H3,(H,22,25) |
InChIキー |
ZIZFRAOSKWEQFK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
正規SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)


![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)


